molecular formula C17H23NO B4887351 N-[3-(2-naphthyloxy)propyl]-1-butanamine

N-[3-(2-naphthyloxy)propyl]-1-butanamine

Cat. No.: B4887351
M. Wt: 257.37 g/mol
InChI Key: XIZNMAWAFKDPLN-UHFFFAOYSA-N
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Description

N-[3-(2-Naphthyloxy)propyl]-1-butanamine is a synthetic amine compound featuring a butylamine chain connected to a 2-naphthyloxy aromatic system via a propyl linker. This molecular architecture, which combines an aromatic moiety with a flexible alkylamine chain, is typical of compounds investigated as key intermediates in organic synthesis and medicinal chemistry research . The naphthalene ring provides a rigid, planar structure that can facilitate interactions with biological targets, while the alkylamine tail offers potential for salt formation or further functionalization . Such amines are frequently explored in the development of pharmacologically active molecules and represent a valuable scaffold for constructing compound libraries in drug discovery efforts . The structural motif of an amine linked to an aromatic system is found in compounds studied for a range of biological activities, though the specific properties of this molecule must be established through experimentation . This product is provided for research purposes as a building block in chemical synthesis and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications. Researchers should conduct all necessary characterization and validation to suit their specific experimental needs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-naphthalen-2-yloxypropyl)butan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO/c1-2-3-11-18-12-6-13-19-17-10-9-15-7-4-5-8-16(15)14-17/h4-5,7-10,14,18H,2-3,6,11-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIZNMAWAFKDPLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCCCOC1=CC2=CC=CC=C2C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemoinformatic Analysis for Analog Generation

Retrosynthetic Strategies for the N-[3-(2-naphthyloxy)propyl]-1-butanamine Scaffold

A logical retrosynthetic analysis of the target molecule, this compound, suggests a disconnection at the C-N bond of the butanamine moiety. This leads to two key precursors: a 2-naphthyloxy-propyl electrophile and 1-butanamine. This approach is advantageous as it utilizes readily available starting materials and involves well-understood reaction mechanisms.

Synthesis of the 2-Naphthyloxy-Propyl Precursor

The 2-naphthyloxy-propyl precursor, specifically 2-(3-halopropoxy)naphthalene, can be efficiently synthesized via the Williamson ether synthesis. wvu.edumasterorganicchemistry.com This reaction involves the deprotonation of 2-naphthol with a suitable base to form the more nucleophilic 2-naphthoxide anion. This anion then undergoes a nucleophilic substitution reaction with a 1,3-dihalopropane, such as 1,3-dibromopropane.

The reaction is typically carried out in a polar aprotic solvent to facilitate the S(_N)2 mechanism. The choice of base and reaction conditions can be optimized to maximize the yield of the desired monosubstituted product and minimize the formation of byproducts.

Table 1: Reaction Parameters for the Synthesis of 2-(3-bromopropoxy)naphthalene

ParameterCondition
Starting Material 2-Naphthol
Reagent 1,3-Dibromopropane
Base Sodium Hydroxide (NaOH) or Potassium Carbonate (K(_2)CO(_3))
Solvent Acetone, Dimethylformamide (DMF), or Acetonitrile
Temperature Room temperature to reflux

Introduction of the Butanamine Moiety via N-Alkylation Pathways

The final step in the synthesis of this compound involves the introduction of the butanamine moiety. This is achieved through a nucleophilic substitution reaction where 1-butanamine acts as the nucleophile, displacing the halide from the 2-(3-halopropoxy)naphthalene precursor. chemguide.co.uk This N-alkylation is a classic S(_N)2 reaction. masterorganicchemistry.com

To drive the reaction to completion, an excess of 1-butanamine can be used. Alternatively, a non-nucleophilic base can be added to neutralize the hydrogen halide formed during the reaction, preventing the protonation of the amine nucleophile.

Methodologies for Structural Diversification and Analog Library Creation

The generation of an analog library of this compound can be achieved by systematically modifying the core scaffold. The primary points of diversification are the naphthalene (B1677914) ring system and the propyl linker chain.

Modifications on the Naphthalene Ring System

Analogs with a modified naphthalene ring can be synthesized by utilizing substituted 2-naphthols as starting materials in the Williamson ether synthesis. nih.govresearchgate.netresearchgate.net A variety of substituted 2-naphthols are commercially available or can be prepared using established synthetic methods. This allows for the introduction of a wide range of functional groups on the aromatic core, which can modulate the electronic and steric properties of the final compound.

Table 2: Examples of Substituted 2-Naphthols for Analog Generation

Substituent PositionExample Substituent
1-positionBromo, Chloro, Methyl
4-positionMethoxy, Phenyl
6-positionBromo, Hydroxy

The synthesis of these substituted 2-naphthols can be achieved through various methods, including electrophilic aromatic substitution and cross-coupling reactions. nih.gov

Variations of the Propyl Linker Chain Length and Branching

The length and branching of the alkyl linker between the naphthyloxy and butanamine moieties can be readily modified to generate a diverse set of analogs.

Chain Length Variation:

The length of the linker can be altered by using different α,ω-dihaloalkanes in the initial Williamson ether synthesis. For instance, reacting 2-naphthol with 1,4-dibromobutane or 1,5-dibromopentane would yield analogs with four and five-carbon linkers, respectively.

Table 3: Dihaloalkanes for Linker Length Modification

DihaloalkaneResulting Linker Length
1,3-Dibromopropane3 carbons
1,4-Dibromobutane4 carbons
1,5-Dibromopentane5 carbons
1,6-Diromohexane6 carbons

Introduction of Branching:

Branching can be introduced into the linker by using branched dihaloalkanes in the ether synthesis step. For example, using 1,3-dibromo-2-methylpropane would introduce a methyl group on the central carbon of the linker. Alternatively, branched primary amines can be used in the N-alkylation step to introduce branching adjacent to the nitrogen atom. nih.gov

Substitution Patterns on the Butanamine Nitrogen and Alkyl Chain

The exploration of substitution patterns on the butanamine nitrogen and its associated alkyl chain in analogs of this compound is a key strategy in medicinal chemistry for modulating pharmacokinetic and pharmacodynamic properties. Variations in the size, lipophilicity, and electronic nature of the substituents can significantly influence the compound's biological activity, selectivity, and metabolic stability.

Research into the structure-activity relationships (SAR) of various amine-containing compounds has demonstrated that the nature of the N-alkyl substituent is a critical determinant of biological effect. For instance, studies on the antimicrobial activity of N-alkyl betaines and N-alkyl-N,N-dimethylamine oxides have shown a direct correlation between the length of the alkyl chain and antimicrobial potency. In these series, antimicrobial activity was observed to increase with increasing chain length, reaching an optimal point before declining, a phenomenon known as the "cutoff effect" nih.gov. Specifically, for a homologous series of N-alkyl betaines, the antimicrobial activity against S. aureus and E. coli was poor at lower chain lengths (C8) but increased significantly, plateauing at a chain length of approximately C16 nih.gov. Similarly, for N-alkyl-N,N-dimethylamine oxides, the peak activity was observed at a chain length of C14 against E. coli and plateaued between C14 and C16 against S. aureus nih.gov. These findings suggest that in the context of this compound, modifications to the butyl group on the nitrogen could systematically alter its biological profile.

Furthermore, the degree of substitution on the nitrogen atom (primary, secondary, or tertiary amine) also plays a crucial role. Generally, primary amines are more irritating than secondary amines, which in turn are more irritating than tertiary amines . Conversely, the potential for irritation tends to decrease as the alkyl chain length increases . This suggests a trade-off between the desired biological activity and potential adverse effects that can be fine-tuned by manipulating the substitution on the butanamine nitrogen.

The following interactive data table summarizes the general trends observed for the influence of N-alkyl chain length on the antimicrobial activity of amphiphilic amines, which can serve as a predictive model for the behavior of this compound analogs.

Alkyl Chain LengthRelative Antimicrobial Activity (General Trend)
Short (C4-C8)Low
Medium (C10-C12)Moderate to High
Long (C14-C16)High (often optimal)
Very Long (>C18)Decreased (cutoff effect)

High-Throughput Synthesis and Parallel Chemistry Techniques in Academic Settings

The generation of a diverse library of analogs based on the this compound scaffold is essential for comprehensive structure-activity relationship (SAR) studies. High-throughput synthesis (HTS) and parallel chemistry techniques are powerful tools that have been increasingly adopted in academic research to accelerate this process nih.govacs.org. These methodologies enable the rapid synthesis of a large number of compounds in a systematic and efficient manner, facilitating the exploration of a wide range of structural modifications.

Parallel synthesis, in particular, is well-suited for the derivatization of the this compound core structure bioduro.comenamine.net. This technique involves the simultaneous synthesis of a library of compounds in an array format, often in 96-well plates nih.gov. For the target compound, a library could be generated by reacting a common intermediate, such as 3-(2-naphthyloxy)propan-1-amine, with a diverse set of aldehydes or ketones via reductive amination in a parallel fashion wikipedia.org. Alternatively, N-[3-(2-naphthyloxy)propyl]amine could be reacted with a variety of alkyl halides or other electrophiles to introduce diversity at the butanamine nitrogen.

Reductive amination is a robust and widely used reaction in medicinal chemistry for the formation of C-N bonds and is highly amenable to parallel synthesis formats wikipedia.orgbyu.edumasterorganicchemistry.com. The reaction typically involves the condensation of an amine with a carbonyl compound to form an imine, which is then reduced in situ to the corresponding amine masterorganicchemistry.com. A variety of reducing agents, such as sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3), are compatible with a wide range of functional groups, making this a versatile method for library synthesis masterorganicchemistry.com.

The table below illustrates a hypothetical parallel synthesis design for generating analogs of this compound.

WellAmine PrecursorAldehyde/KetoneResulting N-Substituent
A13-(2-naphthyloxy)propan-1-amineButanaln-Butyl
A23-(2-naphthyloxy)propan-1-aminePropanaln-Propyl
A33-(2-naphthyloxy)propan-1-aminePentan-2-one1-methylbutyl
B13-(2-naphthyloxy)propan-1-amineCyclohexanoneCyclohexyl
B23-(2-naphthyloxy)propan-1-amineBenzaldehydeBenzyl
B33-(2-naphthyloxy)propan-1-amineAcetoneIsopropyl

The adoption of such high-throughput and parallel synthesis strategies in academic laboratories allows for the generation of focused compound libraries that can be screened for desired biological activities, leading to a more rapid identification of lead compounds and a deeper understanding of the SAR for the this compound scaffold.

Chemoinformatic Tools for Virtual Library Design and Synthetic Accessibility Scoring

In conjunction with high-throughput synthesis, chemoinformatic tools play a pivotal role in the modern drug discovery process by enabling the rational design of virtual compound libraries and prioritizing synthetic efforts. These computational methods allow for the in silico exploration of a vast chemical space around a lead compound like this compound, focusing on analogs with desirable properties and high synthetic feasibility nih.govsynapse.org.

Virtual library design involves the computational enumeration of all possible molecules that can be generated from a set of starting materials and a given set of chemical reactions researchgate.net. For the this compound scaffold, a virtual library could be constructed by defining the core structure and specifying various substituents to be placed on the butanamine nitrogen and other positions. Chemoinformatic toolkits, such as the BioChemical Library (BCL), provide functionalities for reaction-based library design, allowing researchers to generate large, diverse, and synthetically accessible virtual libraries frontiersin.org.

A critical aspect of virtual library design is the assessment of the synthetic accessibility of the enumerated compounds. A molecule that is predicted to have excellent biological activity but is extremely difficult or impossible to synthesize is of little practical value. Synthetic Accessibility Score (SAScore) is a widely used metric that estimates the ease of synthesis of a molecule on a scale of 1 (easy to synthesize) to 10 (very difficult to synthesize) nih.gov. This score is typically calculated based on a combination of fragment contributions, which are derived from the frequency of substructures in large databases of known molecules, and a complexity penalty that accounts for features like stereocenters, spirocycles, and large rings nih.gov. Tools like SYNTHIA® SAS provide a rapid assessment of synthetic accessibility and can be used to filter virtual libraries, prioritizing compounds that are more likely to be successfully synthesized synthiaonline.com.

The table below provides an overview of some chemoinformatic tools and their applications in the design and prioritization of a virtual library of this compound analogs.

Tool/ConceptApplication
Virtual Library EnumerationGeneration of a large, diverse set of virtual analogs by systematically combining building blocks with the core scaffold.
Synthetic Accessibility Score (SAScore)Filtering of the virtual library to remove molecules that are predicted to be difficult to synthesize, thus saving time and resources. nih.govnih.govchemrxiv.org
In Silico ADMET PredictionComputational estimation of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties to prioritize compounds with favorable drug-like profiles. mdpi.comnih.govfrontiersin.orgnih.govresearchgate.net
Molecular DockingPrediction of the binding mode and affinity of the virtual analogs to a specific biological target, aiding in the selection of the most promising candidates for synthesis.

By integrating these chemoinformatic tools into the workflow, researchers can design more intelligent and focused compound libraries, thereby increasing the efficiency and success rate of the hit-to-lead optimization process for this compound and related compounds.

Molecular Target Identification and Mechanistic Elucidation in Vitro

A thorough review of scientific literature and chemical databases did not yield any specific studies detailing the in vitro molecular target profile of N-[3-(2-naphthyloxy)propyl]-1-butanamine. Consequently, there is no reported information regarding its ligand binding characteristics or its effects on enzymatic activity.

Ligand Binding Profile Characterization

Information regarding the in vitro radioligand binding assays for receptor subtype profiling of this compound is not available.

Competitive Binding Studies with Established Ligands

There are no published competitive binding studies for this compound against any established ligands for known receptors.

Determination of Binding Affinities (Kd, Ki) on Isolated Receptors or Membranes

No data on the binding affinities (Kd or Ki values) of this compound for any isolated receptors or cell membranes have been reported.

Enzymatic Activity Modulation and Kinetic Analysis

There is no information available in the scientific literature regarding the modulation of enzymatic activity by this compound.

Enzyme Inhibition/Activation Assays (e.g., IC50, EC50 determination)

No studies reporting the IC50 or EC50 values of this compound in enzyme inhibition or activation assays could be located.

Mechanistic Classification of Enzyme Inhibition (e.g., Competitive, Non-Competitive, Uncompetitive)

In the absence of any enzyme inhibition data, no mechanistic classification of enzyme inhibition for this compound can be provided.

Derivation of Kinetic Parameters (e.g., Kₘ, Vₘₐₓ, Kᵢ) in Cell-Free Systems

To characterize the interaction of this compound with a potential enzyme target, kinetic parameters would be determined using cell-free assays. These assays would involve incubating the compound with a purified or recombinant enzyme and its substrate.

Michaelis-Menten Kinetics: If this compound were to interact with an enzyme, its effect on the enzyme's kinetics would be quantified. The Michaelis constant (Kₘ), representing the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ), would be measured in the presence and absence of the compound.

Inhibition Constant (Kᵢ): The inhibition constant (Kᵢ) is a critical parameter that indicates the potency of an inhibitor. It is the concentration of the inhibitor required to produce half-maximum inhibition. Different experimental setups, such as varying substrate and inhibitor concentrations, would be used to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) and to calculate the Kᵢ value.

Hypothetical Data Table for Enzyme Inhibition by this compound

Enzyme TargetType of InhibitionKᵢ (nM)Kₘ (µM)Vₘₐₓ (µmol/min/mg)
Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available

Transporter Interaction and Uptake Studies in Cellular Models

To determine if this compound is a substrate or inhibitor of membrane transporters, studies would be conducted using cellular models. These models, such as immortalized cell lines or primary cells, would be chosen based on their expression of specific transporters of interest.

Radiolabeled or fluorescently tagged versions of this compound could be used to directly measure its uptake into cells over time. Alternatively, its ability to inhibit the transport of known substrates of a particular transporter would be assessed.

Hypothetical Data Table for Transporter Interaction

Cell LineTransporter StudiedEffect of this compoundIC₅₀ (µM)
Data Not AvailableData Not AvailableData Not AvailableData Not Available

Biophysical Characterization of Ligand-Target Interactions

Biophysical techniques are employed to directly measure the binding affinity, kinetics, and thermodynamics of the interaction between a ligand, such as this compound, and its purified molecular target.

Surface Plasmon Resonance (SPR) for Binding Kinetics (kₒₙ, kₒff)

Surface Plasmon Resonance (SPR) is a label-free technique used to monitor binding events in real-time. In a hypothetical experiment, the purified target protein would be immobilized on a sensor chip, and a solution containing this compound would be flowed over the surface.

Association Rate Constant (kₒₙ): This parameter reflects the rate at which the compound binds to its target.

Dissociation Rate Constant (kₒff): This parameter indicates the rate at which the compound dissociates from its target.

Equilibrium Dissociation Constant (Kₔ): The ratio of kₒff to kₒₙ gives the equilibrium dissociation constant (Kₔ), a measure of binding affinity.

Hypothetical SPR Data Table

Target Proteinkₒₙ (M⁻¹s⁻¹)kₒff (s⁻¹)Kₔ (nM)
Data Not AvailableData Not AvailableData Not AvailableData Not Available

Isothermal Titration Calorimetry (ITC) for Thermodynamic Parameters (ΔH, ΔS)

Isothermal Titration Calorimetry (ITC) directly measures the heat changes that occur upon binding of a ligand to its target. This allows for the determination of the thermodynamic parameters of the interaction.

In an ITC experiment, small aliquots of this compound would be injected into a sample cell containing the purified target protein. The heat released or absorbed during the binding event would be measured.

Enthalpy Change (ΔH): Provides information about the changes in hydrogen bonding and van der Waals interactions upon binding.

Entropy Change (ΔS): Reflects the changes in the hydrophobic interactions and conformational freedom of the system upon binding.

Gibbs Free Energy Change (ΔG): Calculated from ΔH and ΔS, this value is related to the binding affinity.

Hypothetical ITC Data Table

Target ProteinBinding Stoichiometry (n)ΔH (kcal/mol)ΔS (cal/mol/deg)Kₔ (nM)
Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Elucidation of Pharmacophoric Requirements for Target Interaction

A pharmacophore model for N-[3-(2-naphthyloxy)propyl]-1-butanamine would map the essential structural features for its biological activity. This would involve a detailed understanding of how each part of the molecule contributes to its interaction with its biological target.

Importance of Naphthalene (B1677914) Ring and its Substitution for Potency and Selectivity

The naphthalene moiety, a large, lipophilic aromatic system, is a common feature in many biologically active compounds. nih.govnih.govmdpi.comresearchgate.net In the context of beta-adrenergic antagonists, the aromatic ring system is crucial for binding to the receptor, often through pi-pi stacking and hydrophobic interactions. pharmaguideline.com The 2-position substitution on the naphthalene ring in this compound is expected to influence its binding orientation and, consequently, its potency and selectivity for different receptor subtypes. However, no specific studies were found that quantify the effect of the 2-naphthyloxy group in comparison to other aryl substituents for this particular compound.

Role of the Propyl Linker in Spatial Orientation and Conformational Flexibility

The three-carbon propyl linker connecting the naphthyloxy and butanamine moieties provides significant conformational flexibility. This flexibility allows the molecule to adopt various spatial arrangements, one of which will be the "bioactive conformation" that optimally fits the receptor binding site. The length and flexibility of this linker are critical in positioning the amine and aromatic groups correctly for effective binding. While the general importance of such linkers is understood, specific conformational analyses of the propyl chain in this compound are not documented.

Contributions of the Butanamine Moiety to Binding and Functional Activity

For aryloxypropanolamine beta-blockers, a secondary amine with a bulky substituent is generally considered optimal for potency. nih.gov The N-butylamine group in the target compound fulfills this requirement. The nitrogen atom is expected to be protonated at physiological pH, forming a crucial ionic bond with an acidic residue (like aspartate) in the receptor's binding pocket. The butyl group itself would likely occupy a hydrophobic pocket within the receptor. The specific contribution of the n-butyl group to the binding affinity and functional activity of this compound, in comparison to other alkyl substituents like isopropyl or tert-butyl, has not been specifically investigated.

Stereochemical Aspects of Molecular Recognition

The potential for stereoisomerism in this compound could have a significant impact on its biological activity.

Enantioselective Binding and Activity Profiles

Although this compound itself does not have a chiral center unless a hydroxyl group is present on the propyl chain (which is not indicated in its name), many related aryloxypropanolamines do. In those cases, the stereochemistry is critical, with one enantiomer often being significantly more active than the other. mdpi.com For beta-blockers of the aryloxypropanolamine class, the (S)-enantiomer is typically the more potent one. pharmaguideline.com Without experimental data, it is impossible to determine if enantiomers of any potential derivatives of this compound would exhibit different binding and activity profiles.

Conformational Analysis and Bioactive Conformation Elucidation

The bioactive conformation is the specific three-dimensional shape a molecule adopts when it binds to its biological target. Identifying this conformation is a key goal of drug design. Due to the flexibility of the propyl linker and the butanamine side chain, this compound can exist in numerous conformations. Computational modeling and experimental techniques like NMR spectroscopy are typically used to determine the preferred conformations in solution and to hypothesize the bioactive conformation. However, no such studies have been published for this specific molecule.

Computational Chemistry Approaches for SAR Rationalization

Computational chemistry has become an indispensable tool in medicinal chemistry for understanding how a molecule's structure relates to its biological activity. For a compound like this compound, these methods can predict its interaction with biological targets, explain the SAR of its analogs, and guide the design of new, more potent, and selective molecules. These approaches are broadly categorized into ligand-based and receptor-based methods.

Ligand-Based Drug Design: Pharmacophore Modeling and 3D-QSAR

Ligand-based drug design is utilized when the three-dimensional structure of the biological target is unknown. These methods rely on analyzing a set of molecules with known activities to build a model that defines the essential structural features required for biological activity.

A pharmacophore model represents the key steric and electronic features that a molecule must possess to interact with a specific target receptor. nih.gov These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. For this compound, a hypothetical pharmacophore model could be constructed based on its key chemical motifs:

An aromatic/hydrophobic feature for the naphthyl ring.

A hydrogen bond acceptor for the ether oxygen.

A flexible hydrophobic aliphatic chain (propyl and butyl groups).

A hydrogen bond donor/acceptor or positive ionizable feature for the secondary amine.

Three-dimensional quantitative structure-activity relationship (3D-QSAR) is a statistical method that correlates the biological activity of a set of compounds with their 3D properties, such as steric and electrostatic fields. nih.gov Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to generate these models. mdpi.commdpi.com

In a hypothetical 3D-QSAR study of a series of analogs of this compound, the activities of these compounds would be measured experimentally. The compounds would then be aligned, and their steric and electrostatic fields calculated. The resulting data would be analyzed to create a predictive model. The model generates contour maps that highlight regions where modifications to the structure would likely increase or decrease activity. For example, a CoMFA map might indicate that a bulkier substituent is favored in one region (steric map) or that a more electronegative group is needed in another (electrostatic map). mdpi.com

Table 1: Hypothetical 3D-QSAR Data for this compound Analogs

This table illustrates the type of data used in a 3D-QSAR study. It includes the structure of several hypothetical analogs, their experimentally determined biological activity (e.g., IC₅₀), and the corresponding pIC₅₀ value used for modeling.

Compound IDStructureExperimental Activity (IC₅₀, nM)pIC₅₀ (-logIC₅₀)
1 This compound507.30
2 N-[3-(2-naphthyloxy)propyl]-1-propanamine857.07
3 N-[3-(1-naphthyloxy)propyl]-1-butanamine1206.92
4 N-[3-(2-naphthyloxy)propyl]-N-methyl-1-butanamine357.46
5 N-[3-(6-methoxy-2-naphthyloxy)propyl]-1-butanamine257.60

Note: The data in this table is purely illustrative for educational purposes.

Receptor-Based Drug Design: Molecular Docking and Molecular Dynamics Simulations

When the 3D structure of the target protein is known, receptor-based methods can provide detailed insights into the binding interactions between the ligand and the receptor.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com The process involves sampling a large number of possible conformations of the ligand within the receptor's binding site and scoring them based on their binding affinity. This method can elucidate the specific amino acid residues involved in the interaction.

For this compound, a docking study would require a crystal structure of its biological target (e.g., a G-protein coupled receptor or an enzyme). The docking simulation would likely show the naphthyl group engaging in hydrophobic or π-π stacking interactions with aromatic residues like phenylalanine or tyrosine. The ether oxygen might form a hydrogen bond with a donor residue like asparagine or glutamine, and the protonated amine could form a key salt bridge with an acidic residue such as aspartate or glutamate. jbcpm.com

Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. nih.gov After docking, an MD simulation can be run to assess the stability of the predicted binding pose. The simulation would reveal whether the key interactions identified in docking are maintained over a period of nanoseconds, providing confidence in the predicted binding mode. It also helps to understand the role of water molecules and the flexibility of both the ligand and the protein upon binding.

Table 2: Hypothetical Molecular Docking Results for this compound

This table shows hypothetical output from a molecular docking simulation, including the binding energy and key interacting residues in a target protein's active site.

ParameterValue / Interacting ResiduesInteraction Type
Binding Energy (kcal/mol) -9.8N/A
Naphthyl Ring PHE288, TRP109π-π Stacking
Ether Oxygen ASN113Hydrogen Bond
Amine Nitrogen (protonated) ASP110Salt Bridge / Ionic Bond
Butyl Chain LEU192, VAL117Hydrophobic Interaction

Note: The data in this table is purely illustrative for educational purposes.

Virtual Screening for Identification of Novel Scaffolds

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. It is a cost-effective way to narrow down a vast chemical space to a manageable number of candidates for experimental testing.

Virtual screening can be either ligand-based or structure-based.

Ligand-Based Virtual Screening: This approach uses a known active molecule, such as this compound, as a template. The screening can be based on 2D similarity (searching for molecules with similar fingerprints) or 3D similarity (using a pharmacophore model to find molecules that match the key features). nih.gov This process can lead to the discovery of compounds with different core structures but similar activity profiles, a strategy known as "scaffold hopping." nih.gov

Structure-Based Virtual Screening: This method involves docking every molecule from a large library into the binding site of the target receptor. The molecules are then ranked based on their predicted binding scores, and the top-ranking hits are selected for further investigation.

A virtual screening campaign could use the structure or pharmacophore of this compound to screen databases like ZINC or ChEMBL, potentially identifying novel chemical scaffolds that could serve as starting points for new drug discovery projects.

Table 3: Hypothetical Novel Scaffolds Identified via Virtual Screening

This table presents examples of hypothetical new chemical scaffolds that could be identified from a virtual screening campaign based on the pharmacophore of this compound.

Scaffold TypeExample StructureRationale for Selection
Benzofuran-based A benzofuran (B130515) ring connected to an amino-alkyl chain.Bioisosteric replacement for the naphthalene ring, maintaining aromatic and hydrophobic features.
Indole-based An indole (B1671886) core with a side chain containing an ether and amine.The indole can act as a hydrophobic moiety and H-bond donor, mimicking features of the original compound.
Quinoxaline-based A quinoxaline (B1680401) ring system linked to a flexible amine chain.The quinoxaline scaffold offers different aromatic and H-bond acceptor properties while occupying a similar chemical space.
Tetralone-based A tetralone core functionalized with an ether-amine side chain.The partially saturated ring system offers a different conformational profile compared to the fully aromatic naphthalene.

Note: The data in this table is purely illustrative for educational purposes.

Investigation of Intracellular Signaling Pathways and Cellular Responses

Analysis of Cellular Processes and Phenotypes

Despite a comprehensive review of scientific literature and available data, no specific research findings on the effects of the chemical compound N-[3-(2-naphthyloxy)propyl]-1-butanamine on cellular processes such as proliferation, differentiation, and migration have been publicly reported. Extensive searches of chemical and biological databases have not yielded any studies detailing the investigation of this particular compound's impact on cellular phenotypes.

Therefore, the creation of data tables and a detailed discussion of research findings as outlined in the requested article structure is not possible at this time due to the absence of primary research on this specific molecule.

Advanced Spectroscopic and Spectrometric Characterization in Research

High-Resolution Mass Spectrometry for Molecular Mass and Fragment Analysis

High-resolution mass spectrometry is a critical tool for the unequivocal determination of a compound's elemental composition. For N-[3-(2-naphthyloxy)propyl]-1-butanamine (molecular formula C₁₇H₂₃NO), HRMS would provide an extremely accurate mass measurement of its molecular ion, typically as the protonated species [M+H]⁺ in positive ion mode. This high-resolution data allows for the differentiation between compounds with the same nominal mass but different elemental formulas.

Furthermore, tandem mass spectrometry (MS/MS) experiments would be conducted to analyze the fragmentation pattern of the parent ion. By inducing fragmentation and analyzing the resulting product ions, researchers can deduce the connectivity of the molecule. For this compound, characteristic fragments would be expected from the cleavage of the propyl-amine linker, the naphthyloxy ether bond, and the butyl group. This fragmentation data serves as a molecular fingerprint, aiding in structural confirmation and identification in complex matrices.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Studies

NMR spectroscopy is an unparalleled technique for elucidating the precise three-dimensional structure of a molecule in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed to fully characterize this compound.

¹H NMR: The proton NMR spectrum would reveal the number of distinct proton environments, their chemical shifts, integration (ratio of protons), and splitting patterns (spin-spin coupling). This would allow for the identification of aromatic protons on the naphthalene (B1677914) ring, and the aliphatic protons of the propyl and butyl chains.

¹³C NMR: The carbon-13 NMR spectrum would show the number of unique carbon atoms in the molecule, distinguishing between the aromatic carbons of the naphthalene moiety and the aliphatic carbons of the chains.

COSY (Correlation Spectroscopy): This 2D experiment would establish proton-proton coupling correlations, identifying adjacent protons within the propyl and butyl chains.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal to its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons (typically over two to three bonds). This is crucial for connecting the different fragments of the molecule, for instance, linking the propyl chain to the naphthyloxy group and the butylamine (B146782).

To investigate the binding of this compound to a biological target such as a protein, ligand-observe NMR techniques are highly valuable. Methods like Saturation Transfer Difference (STD) NMR and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) can confirm binding and even map the binding epitope of the ligand. In these experiments, the NMR signals of the ligand are monitored upon interaction with the target macromolecule. Changes in the ligand's NMR signals, such as signal intensity or relaxation rates, provide evidence of binding and can identify which parts of the ligand are in close proximity to the protein.

X-ray Crystallography for Ligand-Protein Co-crystal Structure Determination

X-ray crystallography provides the most detailed, atomic-level view of a ligand bound to its protein target. This technique would offer a static snapshot of how this compound orients itself within the binding site of a protein, revealing key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

The initial and often most challenging step is to obtain high-quality co-crystals of the ligand-protein complex. This involves screening a wide range of conditions (e.g., pH, temperature, precipitating agents) to find the optimal environment for crystal formation. Once suitable crystals are grown, they are exposed to a high-intensity X-ray beam, typically at a synchrotron source. The crystal diffracts the X-rays into a specific pattern of spots, which is recorded on a detector.

The diffraction data is processed to determine the electron density map of the molecule. The known protein structure is then fitted into this map. Subsequently, the ligand, this compound, is modeled into the remaining electron density in the binding site. The entire ligand-protein complex model is then refined to improve its fit to the experimental data, resulting in a high-resolution three-dimensional structure.

Analysis of Ligand-Binding Pocket and Intermolecular Interactions

The study of how a molecule like this compound interacts with biological targets, such as proteins, is fundamental to understanding its potential pharmacological activity. This analysis typically involves a combination of computational modeling and experimental techniques to characterize the ligand-binding pocket—the specific region on a target protein where the molecule binds.

Research Focus:

Computational Docking: In the absence of experimental data, computational docking simulations would be the primary tool. These simulations predict the preferred orientation of this compound when bound to a specific protein target. The goal is to identify the most energetically favorable binding mode.

Interaction Mapping: Following docking, the intermolecular interactions between the ligand and the amino acid residues of the binding pocket are analyzed. Key interactions for a molecule containing a naphthyloxy group and a butanamine moiety would likely include:

Hydrogen Bonds: The secondary amine in the butanamine portion of the molecule can act as a hydrogen bond donor and acceptor.

Hydrophobic Interactions: The aromatic naphthyl ring and the butyl group would be expected to form hydrophobic interactions with nonpolar residues in the binding pocket.

Pi-Stacking: The planar naphthyl ring system could engage in pi-stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan.

Hypothetical Data Table for Intermolecular Interactions:

Interaction TypePotential Interacting Moiety on LigandInteracting Amino Acid Residues (Examples)
Hydrogen BondSecondary Amine (-NH-)Aspartate, Glutamate, Serine, Threonine
HydrophobicNaphthyl Ring, Butyl ChainLeucine, Isoleucine, Valine, Alanine
Pi-StackingNaphthyl RingPhenylalanine, Tyrosine, Tryptophan

This table is illustrative and based on the chemical structure of the compound, not on experimental data.

Circular Dichroism (CD) Spectroscopy for Chirality and Conformational Changes

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules and observing conformational changes in macromolecules like proteins upon ligand binding. rsc.org

Chirality:

This compound does not possess a chiral center in its structure as depicted. Therefore, in isolation, it would not exhibit a CD spectrum. However, if it were to bind to a chiral macromolecule, such as a protein, it could induce a CD signal.

Conformational Changes:

CD spectroscopy is highly sensitive to changes in the secondary structure of proteins. rsc.org If this compound were to bind to a protein and induce a conformational change, this would be observable in the protein's CD spectrum, typically in the far-UV region (190-250 nm). For instance, a change in the percentage of alpha-helix, beta-sheet, or random coil structures would alter the shape and magnitude of the CD spectrum. rsc.orgnist.gov

Hypothetical Research Findings:

A hypothetical study might investigate the interaction of this compound with a model protein. The CD spectrum of the protein would be measured in the absence and presence of the compound. A significant change in the spectrum upon addition of the compound would indicate a binding event that alters the protein's conformation.

Hypothetical Data Table for CD Spectroscopy:

SampleMolar Ellipticity at 208 nm (deg·cm²·dmol⁻¹)Molar Ellipticity at 222 nm (deg·cm²·dmol⁻¹)Interpretation
Protein Alone-12,000-11,500Predominantly alpha-helical structure
Protein + this compound-10,500-10,000Decrease in alpha-helicity upon binding

This table represents hypothetical data to illustrate the type of results obtained from such an experiment and is not based on actual measurements.

Applications As a Chemical Probe and Research Tool in Fundamental Biology

Development of Fluorescent or Photoaffinity Labels for Target Localization

To identify the specific cellular components with which N-[3-(2-naphthyloxy)propyl]-1-butanamine interacts, researchers can synthesize derivatives that incorporate fluorescent tags or photoreactive groups. Photoaffinity labeling (PAL) is a powerful technique for covalently linking a probe to its target upon activation by light. nih.gov This method is particularly useful for identifying new drug targets and understanding molecular interactions within living cells. nih.gov

A common strategy in PAL probe design involves the incorporation of a photoreactive group, such as an aryldiazirine, and a reporter tag, which can be a fluorescent molecule or a handle for subsequent purification, like an alkyne for click chemistry. nih.gov The naphthyl group of this compound itself possesses intrinsic fluorescence, which could potentially be exploited for localization studies, although specific research on this application for this particular compound is not widely documented. The development of a dedicated fluorescent or photoaffinity probe based on the this compound scaffold would follow established principles of chemical biology probe design.

Table 1: Common Photoreactive Groups for Photoaffinity Labeling

Photoreactive Group Activation Wavelength Key Features
Aryldiazirine ~350-355 nm High chemical stability, generates highly reactive carbene. nih.gov
Benzophenone ~350-360 nm Reacts with C-H bonds, relatively stable.

Use in Affinity Chromatography for Target Deconvolution

Affinity chromatography is a powerful technique for isolating and identifying the binding partners of a specific molecule from a complex mixture, such as a cell lysate. nih.govresearchgate.net In this approach, this compound would be immobilized on a solid support, such as agarose (B213101) beads, to create an affinity matrix. When a cell extract is passed over this matrix, proteins that bind to the compound are retained, while non-binding proteins are washed away. The captured proteins can then be eluted and identified using techniques like mass spectrometry.

This process, known as target deconvolution, is a critical step in understanding the mechanism of action of a bioactive compound. nih.gov While the specific application of this compound in affinity chromatography has not been detailed in available literature, the methodology is a standard and powerful approach in chemical proteomics. researchgate.net

Application in Proteomics and Interactomics for Protein-Ligand Profiling

The identification of protein-ligand interactions on a proteome-wide scale is essential for understanding the biological effects of a small molecule. nih.gov Techniques such as thermal proteome profiling (TPP) and quantitative mass spectrometry-based proteomics can be used to profile the interactions of this compound with cellular proteins. nih.govnih.gov

TPP, for instance, measures changes in the thermal stability of proteins upon ligand binding. nih.gov Proteins that bind to this compound would exhibit an altered melting temperature, allowing for their identification. nih.gov Such ligand modification-free methods are becoming increasingly important for systematic protein-environmental chemical interaction profiling. nih.gov These approaches provide a global view of the "interactome" of a compound, revealing not only its primary targets but also potential off-targets, which is crucial for a comprehensive understanding of its biological activity. nih.gov

Contribution to Understanding Fundamental Biological Mechanisms

By identifying the molecular targets of this compound, researchers can gain insights into the fundamental biological pathways in which these targets are involved. For example, if the compound is found to bind to a specific enzyme or receptor, it can be used as a tool to modulate the activity of that protein and study the downstream cellular consequences. This can help to elucidate the protein's role in cellular signaling, metabolism, or other essential processes.

The use of chemical probes like this compound allows for the functional annotation of the proteome and can reveal novel regulatory mechanisms. researchgate.net While specific examples of this compound's contribution are not yet prevalent in the literature, its potential as a tool for dissecting biological systems is significant, following the paradigm of other well-studied chemical probes.

Future Research Trajectories and Academic Perspectives

Exploration of Allosteric Modulation Mechanisms

The exploration of N-[3-(2-naphthyloxy)propyl]-1-butanamine and its derivatives as allosteric modulators of various receptors presents a compelling avenue for future research. Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site, offering a mechanism to fine-tune receptor activity with potentially greater specificity and fewer side effects than traditional agonists or antagonists. nih.govnih.gov

The lipophilic naphthyl group and the flexible aminopropyl chain of this compound could facilitate interactions with allosteric binding pockets on G-protein coupled receptors (GPCRs) or ion channels. Future research could involve screening this compound and a library of its analogs against a panel of receptors known to be susceptible to allosteric modulation. For instance, studies on other naphthyloxy derivatives have demonstrated positive allosteric modulation of receptors like the N-methyl-D-aspartate (NMDA) receptor. mdpi.com

A systematic investigation would involve:

Computational Docking Studies: To predict potential binding sites on various receptors.

In Vitro Functional Assays: To experimentally validate the allosteric modulatory activity and determine the nature of the modulation (positive, negative, or silent).

Structure-Activity Relationship (SAR) Studies: To understand how modifications to the naphthyl ring, the butylamine (B146782) group, and the propyl linker affect allosteric activity.

Table 1: Hypothetical Data from an Allosteric Modulation Screening Assay

Receptor TargetCompound Concentration (µM)Modulation TypeEfficacy Change (%)
GPCR-X1Positive+35
GPCR-Y1Negative-20
Ion Channel Z1None0

Design of Multi-Target Directed Ligands for Polypharmacology Studies

The concept of multi-target-directed ligands (MTDLs) has gained significant traction in the quest to develop more effective treatments for complex multifactorial diseases. nih.gov The scaffold of this compound is well-suited for the design of MTDLs due to the presence of distinct pharmacophoric features that could be engineered to interact with multiple biological targets.

For example, the naphthyl group is a common feature in ligands for various receptors, while the amine function is crucial for interacting with targets such as monoamine oxidases (MAOs) or cholinesterases, which are relevant in neurodegenerative diseases. nih.gov Future research could focus on creating hybrid molecules by incorporating other pharmacophores onto the this compound backbone.

Key research activities would include:

Rational Design: Based on the known pharmacophores for desired targets.

Synthesis of Hybrid Compounds: Combining the this compound scaffold with other active moieties.

Broad-Spectrum Biological Evaluation: To assess the activity of the new compounds against the intended panel of targets.

Development of Optogenetic or Chemogenetic Tools based on the Scaffold

Optogenetics and chemogenetics are powerful techniques for controlling the activity of specific neurons or cell populations with light or specific chemical actuators, respectively. The development of novel chemical probes is crucial for advancing these fields. The this compound scaffold could potentially be adapted for such applications.

For chemogenetics, the compound could be modified to create a "designer drug" that selectively activates a "designer receptor exclusively activated by a designer drug" (DREADD). This would involve engineering both the ligand and the receptor to ensure orthogonal interaction.

For optogenetics, while less direct, the naphthyl group's photochemical properties could be explored. It might be possible to design photoswitchable ligands by incorporating azobenzene (B91143) or other photo-responsive units into the molecule, allowing for light-mediated control of its binding to a target.

Future research in this area would necessitate:

Molecular Design and Synthesis: To create photosensitive or DREADD-activating analogs.

In Vitro and In Cellulo Characterization: To test the functionality and specificity of the newly designed tools.

Collaborative Efforts: With neuroscientists and cell biologists to apply these tools in biological systems.

Integration with Systems Biology and Network Pharmacology Approaches

Systems biology and network pharmacology offer a holistic approach to understanding drug action by considering the complex network of interactions within a biological system. researchgate.netnih.gov For a compound like this compound, where the primary targets may not be fully elucidated, these approaches can be particularly insightful.

A network pharmacology study could begin by predicting potential protein targets of the compound using computational tools. These predicted targets can then be mapped onto biological pathways and networks to hypothesize the compound's potential therapeutic effects and off-target interactions. nih.gov

The research workflow would involve:

In Silico Target Prediction: Using databases and algorithms to identify potential binding partners.

Network Construction and Analysis: Building and analyzing protein-protein interaction networks and signaling pathways associated with the predicted targets.

Experimental Validation: Using techniques like proteomics or transcriptomics to validate the predicted network effects in a relevant cellular model.

Table 2: Illustrative Output of a Network Pharmacology Target Prediction

Predicted TargetGene SymbolConfidence ScoreAssociated Pathway
Serotonin TransporterSLC6A40.85Serotonergic Synapse
Adrenergic Receptor Alpha-1AADRA1A0.72Adrenergic Signaling
Voltage-Gated Sodium ChannelSCN9A0.65Neuronal Action Potential

Overcoming Synthetic Challenges for Complex Analogs

While the synthesis of this compound itself is likely achievable through standard synthetic methodologies, the creation of a diverse library of complex analogs for the aforementioned research trajectories will present synthetic challenges. These challenges can include the introduction of specific stereochemistry, the incorporation of diverse functional groups, and the development of efficient and scalable synthetic routes. numberanalytics.com

Future synthetic research should focus on:

Developing Modular Synthetic Routes: Allowing for the easy diversification of the naphthyl, linker, and amine components of the molecule.

Asymmetric Synthesis: To access enantiomerically pure analogs, which is often crucial for pharmacological activity.

Late-Stage Functionalization: Developing methods to modify the core scaffold at a late stage of the synthesis to rapidly generate a wide range of derivatives. nih.gov

Research in this area will be fundamental to unlocking the full potential of the this compound scaffold in drug discovery and chemical biology.

Q & A

Basic: What synthetic methodologies are recommended for preparing N-[3-(2-naphthyloxy)propyl]-1-butanamine?

Answer:
A two-step approach is commonly employed:

Nucleophilic substitution : React 2-naphthol with 1-bromo-3-chloropropane to form 3-(2-naphthyloxy)propyl chloride.

Amine alkylation : Treat the intermediate with 1-butanamine under basic conditions (e.g., K₂CO₃ in DMF) to yield the target compound .
Validation : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient). Confirm structure using 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .

Basic: What spectroscopic techniques are optimal for characterizing this compound?

Answer:

  • NMR Spectroscopy : 1^1H NMR (400 MHz, CDCl₃) identifies protons on the naphthyloxy group (δ 7.2–8.0 ppm) and propylamine chain (δ 1.2–3.5 ppm). 13^13C NMR confirms quaternary carbons in the naphthalene ring .
  • Mass Spectrometry : HRMS (ESI+) validates the molecular ion [M+H]⁺.
  • X-ray Crystallography : For crystalline derivatives, use SHELXL for refinement (R-factor < 0.05) to resolve stereochemical ambiguities .

Advanced: How to resolve contradictions in biological activity data across assays?

Answer:

Purity assessment : Quantify impurities (>95% purity via HPLC with UV detection at 254 nm) .

Stereochemical analysis : Use chiral chromatography or circular dichroism if stereoisomers are suspected .

Assay conditions : Control variables (e.g., solvent polarity, pH) that may affect receptor binding. Compare results under standardized protocols .

Advanced: How to design analogs for structure-activity relationship (SAR) studies?

Answer:

  • Modify the naphthyloxy group : Introduce electron-withdrawing substituents (e.g., Cl, NO₂) to assess electronic effects on receptor binding .
  • Alter the alkyl chain : Replace the propyl linker with ethylene or butylene groups to study steric effects .
  • Biological testing : Screen analogs against target enzymes (e.g., monoamine oxidases) using fluorescence-based assays .

Advanced: What computational tools predict interactions between this compound and biological targets?

Answer:

  • Molecular docking : Use AutoDock Vina with PDB structures (e.g., 5HT2A receptor) to identify binding poses. Validate with free-energy perturbation (FEP) calculations .
  • Molecular dynamics (MD) : Simulate ligand-receptor complexes in GROMACS (10 ns trajectories) to assess stability of hydrogen bonds with residues like Asp155 .

Advanced: How to evaluate stability under varying storage conditions?

Answer:

  • Accelerated stability testing : Incubate samples at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC.
  • Light sensitivity : Expose to UV (365 nm) for 48 hours; quantify photodegradants using LC-MS .

Advanced: What strategies improve crystallinity for X-ray diffraction studies?

Answer:

  • Cocrystallization : Add coformers (e.g., succinic acid) to enhance lattice packing.
  • Vapor diffusion : Use SHELXD for phase problem resolution in low-symmetry space groups (e.g., P2₁) .
  • Cryocooling : Flash-cool crystals to 100 K with liquid nitrogen to reduce thermal motion artifacts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.